molecular formula C11H11FN4O B11873705 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide

4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide

Cat. No.: B11873705
M. Wt: 234.23 g/mol
InChI Key: DFLPYEFWDMLZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide typically involves the reaction of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both amino and fluoro groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

4-amino-5-fluoro-8-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11FN4O/c1-5-2-3-7(12)8-9(13)6(11(17)16-14)4-15-10(5)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)

InChI Key

DFLPYEFWDMLZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)NN)N

Origin of Product

United States

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